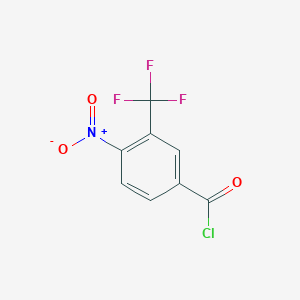
Benzoyl chloride, 4-nitro-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 and a molecular weight of 253.56 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 4-nitro-3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the benzoyl chloride derivative.
Industrial Production Methods: Industrial production of 4-nitro-3-(trifluoromethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Hydrogen gas (H2), metal hydrides
Oxidizing Agents: Various oxidizing agents depending on the desired product
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions with nucleophiles
Amino Derivatives: Formed through reduction of the nitro group
Aplicaciones Científicas De Investigación
4-Nitro-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
4-Nitrobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
3-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a chloride group.
4-Methyl-3-nitrobenzoyl chloride: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness: 4-Nitro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .
Propiedades
Fórmula molecular |
C8H3ClF3NO3 |
|---|---|
Peso molecular |
253.56 g/mol |
Nombre IUPAC |
4-nitro-3-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-6(13(15)16)5(3-4)8(10,11)12/h1-3H |
Clave InChI |
XUQSJNOXRCTFKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


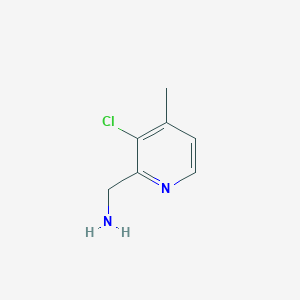
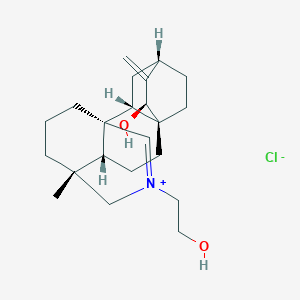
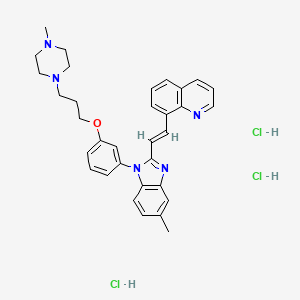

![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
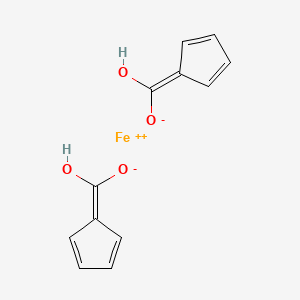
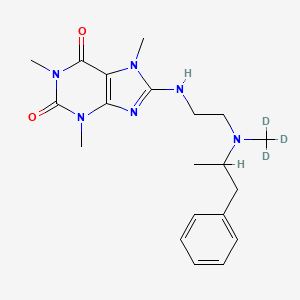
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)


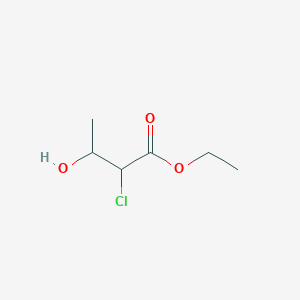
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)

